Temsirolimus-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Temsirolimus, sold under the brand name Torisel, is an intravenous drug for the treatment of renal cell carcinoma (RCC), developed by Wyeth Pharmaceuticals . It is a derivative and prodrug of sirolimus . Temsirolimus is a specific inhibitor of mTOR and interferes with the synthesis of proteins that regulate proliferation, growth, and survival of tumor cells .
Synthesis Analysis
A simple, fast, and sensitive LC–MS/MS method was developed and validated for the simultaneous determination of the concentrations of temsirolimus and its major metabolite, sirolimus, in human whole blood . The blood sample after adding temsirolimus-d7 and sirolimus-d3 internal standards was precipitated with methanol/zinc sulfate, then analyzed by a Shimatzu LC system coupled to a Sciex API-5000 mass spectrometer .
Molecular Structure Analysis
Temsirolimus is a 289-kDa serine/threonine-specific kinase with a highly conserved structure . It exists in the cytoplasm in a complex with three peptides: regulatory-associated protein of mTOR (raptor), mLST8, and GβL .
Chemical Reactions Analysis
The liver CYP3A-mediated oxidative metabolism of temsirolimus as well as the esterase-mediated hydrolysis of temsirolimus to sirolimus are involved in temsirolimus metabolism .
Physical and Chemical Properties Analysis
Temsirolimus has a molecular formula of C56H87NO16 and a molecular weight of 1030.29 . It is stored at -20°C as a powder and has a shelf life of 3 years .
作用机制
Temsirolimus is an inhibitor of mTOR (mammalian target of rapamycin). Temsirolimus binds to an intracellular protein (FKBP-12), and the protein-drug complex inhibits the activity of mTOR that controls cell division . Inhibition of mTOR activity resulted in a G1 growth arrest in treated tumor cells .
安全和危害
未来方向
Temsirolimus is being studied in clinical trials for the treatment of various types of tumors such as hepatocellular carcinoma, glioblastoma, multiple myeloma, etc . A phase III trial showed an overall survival advantage over IFN-α monotherapy in advanced renal cell carcinoma (RCC) patients with multiple adverse risk features .
属性
CAS 编号 |
1132660-51-5 |
---|---|
分子式 |
C56H87NO16 |
分子量 |
1037.346 |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3,31D2,32D2 |
InChI 键 |
CBPNZQVSJQDFBE-VUWIKSLBSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
同义词 |
Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate-d7; CCL-779-d7; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。